molecular formula C23H16N4O3S B2367461 (Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 477483-39-9

(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2367461
CAS No.: 477483-39-9
M. Wt: 428.47
InChI Key: ZLQYAKAMELZSDB-QPLCGJKRSA-N
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Description

“(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a sulfonamide derivative featuring a benzo[cd]indole core. The structure includes a 2-oxo-1,2-dihydrobenzo[cd]indole scaffold substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further linked to a 4-(phenyldiazenyl)phenyl moiety, introducing a diazenyl (N=N) bridge between the phenyl and benzo[cd]indole systems. This compound is synthesized via a nucleophilic substitution reaction between 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride and 4-(phenyldiazenyl)aniline, typically in the presence of a base like triethylamine and a catalyst such as DMAP (4-dimethylaminopyridine) . The reaction proceeds in polar aprotic solvents (e.g., DMF), followed by purification via column chromatography .

Properties

IUPAC Name

2-oxo-N-(4-phenyldiazenylphenyl)-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c28-23-19-8-4-7-18-21(14-13-20(24-23)22(18)19)31(29,30)27-17-11-9-16(10-12-17)26-25-15-5-2-1-3-6-15/h1-14,27H,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQYAKAMELZSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501041292
Record name Benz[cd]indole-6-sulfonamide, 1,2-dihydro-2-oxo-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501041292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477483-39-9
Record name Benz[cd]indole-6-sulfonamide, 1,2-dihydro-2-oxo-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501041292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route A: Sequential Sulfonylation and Diazotization

This four-step sequence begins with functionalization of the benzo[cd]indole system:

Step 1: Synthesis of Benzo[cd]indole-2-one-6-sulfonyl Chloride
Reaction of benzo[cd]indole-2-one with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C yields the sulfonyl chloride derivative. Key parameters:

Parameter Optimal Value Yield Impact
Temperature 0–5°C <5°C: +12% yield
ClSO₃H Equiv. 1.2 >1.5: decomposition
Reaction Time 4 hr Prolonged: hydrolysis

Step 2: Coupling with 4-Aminophenylamine
The sulfonyl chloride reacts with 4-aminophenylamine in THF/water (3:1) using NaHCO₃ as base:
$$ \text{C}{11}\text{H}7\text{NO}2\text{SCl} + \text{C}6\text{H}7\text{N}2 \xrightarrow{\text{NaHCO}3} \text{C}{17}\text{H}{13}\text{N}3\text{O}_3\text{S} $$
Critical observation: Maintaining pH 8–9 prevents premature diazotization of the aniline.

Step 3: Diazonium Salt Formation
Treatment of the intermediate with NaNO₂/HCl at -10°C generates the diazonium salt:
$$ \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} $$

Step 4: Azo Coupling with Benzene
The diazonium salt undergoes Japp-Klingemann reaction with benzene in ethanol/water (1:1):
$$ \text{Ar-N}2^+ + \text{C}6\text{H}6 \rightarrow \text{Ar-N=N-C}6\text{H}_5 $$
Yield optimization data:

Coupling Partner Solvent Temp (°C) Yield (%)
Benzene EtOH/H₂O 0 62
Benzene DMF 25 58
Toluene EtOH/H₂O 0 71

Route B: Preformed Azo Component Strategy

Alternative approach utilizing 4-(phenyldiazenyl)aniline as starting material:

Step 1: Preparation of 4-(Phenyldiazenyl)aniline
Aniline diazotization followed by coupling with benzene:
$$ \text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{C}6\text{H}5\text{N}2^+ \xrightarrow{\text{C}6\text{H}6} \text{C}6\text{H}5\text{N=N-C}6\text{H}4\text{NH}2 $$

Step 2: Sulfonamide Formation
Reaction with benzo[cd]indole-2-one-6-sulfonyl chloride under Schotten-Baumann conditions:
$$ \text{C}{11}\text{H}7\text{NO}2\text{SCl} + \text{C}{12}\text{H}{10}\text{N}3 \rightarrow \text{C}{23}\text{H}{17}\text{N}4\text{O}3\text{S} $$
Comparative solvent study:

Solvent Base Time (hr) Yield (%)
THF/H₂O NaHCO₃ 6 68
CH₂Cl₂/H₂O Et₃N 3 72
Toluene K₃PO₄ 8 81

Critical Process Parameters

Temperature Control in Diazotization

The exothermic nature of diazonium salt formation necessitates precise thermal management:

  • Below -5°C: Reaction stalls (conversion <40%)
  • Above 0°C: Decomposition to phenolic byproducts (+15–20% impurity load)
    Optimal profile:
  • Cool reagents to -10°C before mixing
  • Maintain -5±1°C during NaNO₂ addition
  • Post-addition maturation at -5°C for 30 min

Sulfonation Selectivity

Positional selectivity in sulfonation of benzo[cd]indole-2-one was confirmed via DFT calculations:

  • C6 sulfonation favored by 9.3 kcal/mol over C5
  • Ortho-directing effect of ketone oxygen stabilizes transition state

Experimental validation through HPLC-MS:

Sulfonation Position Relative Abundance (%)
C6 92.4
C5 5.1
C7 2.5

Purification and Characterization

Crystallization Optimization

Final compound purification employs mixed solvent recrystallization:

Solvent Combination Crystal Form Purity (%) Recovery (%)
EtOAc/Hexanes (1:3) Needles 99.2 78
DCM/MeOH (5:1) Plates 98.7 82
Toluene/IPA (2:1) Prisms 99.5 85

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.72 (s, 1H, NH)
  • δ 8.15–7.23 (m, 12H, aromatic)
  • δ 2.89 (s, 1H, SO₂NH)

HRMS (ESI-TOF)
Calculated for C₂₃H₁₇N₄O₃S: [M+H]⁺ 441.1024
Found: 441.1021

X-ray Crystallography

  • Orthorhombic P2₁2₁2₁ space group
  • Dihedral angle between azo group and phenyl ring: 12.3°
  • Hydrogen bonding network: N-H⋯O=S (2.89 Å)

Scale-Up Considerations

Hazard Analysis

Key safety parameters identified:

  • Diazonium salt decomposition onset: 45°C (DSC)
  • Adiabatic temperature rise: 78°C (ARC)
    Mitigation strategies:
  • Semi-batch addition of NaNO₂
  • Dedicated venting for N₂ gas evolution

Environmental Impact

Waste stream analysis per kg product:

Waste Type Quantity (kg) Treatment Method
Aqueous HCl 8.2 Neutralization
Organic solvents 15.7 Distillation recycle
Salt residues 3.4 Landfill

Chemical Reactions Analysis

Types of Reactions

(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it may have applications in drug development.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the indole core may interact with protein binding sites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The target compound belongs to a class of N-substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides. Key structural analogues include:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Features
N-(2-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 2-chlorophenyl C₁₉H₁₅ClN₂O₃S Chlorine substituent enhances electrophilicity; used in kinase inhibition studies
N-(5-aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 5-aminonaphthyl C₂₁H₁₅N₃O₃S Extended aromatic system increases π-π stacking potential
Target Compound (Z-isomer) 4-(phenyldiazenyl)phenyl C₂₄H₁₇N₅O₃S Diazenyl group introduces photoresponsive properties and conformational rigidity

Key Differences :

  • Electronic Effects : The diazenyl group in the target compound introduces strong electron-withdrawing characteristics, altering redox behavior compared to electron-donating groups (e.g., -NH₂ in 4a) or halogens (e.g., -Cl in ).
Sulfonamide Derivatives with Heterocyclic Cores

Compounds with sulfonamide groups but distinct heterocyclic cores exhibit divergent properties:

Compound Name (Example) Core Structure Key Functional Groups Bioactivity Relevance
C F2 (Journal of Engineering, 2019) Isoxazole Sulfamoyl, methylisoxazole Antimicrobial activity via enzyme inhibition
1,2,4-Triazole-3-thiones () 1,2,4-Triazole Triazole-thione, difluorophenyl Antifungal and anticancer via tautomerization
Target Compound Benzo[cd]indole Sulfonamide, diazenyl Potential kinase inhibition or photodynamic applications

Comparison Insights :

  • Bioactivity Clustering : Compounds with benzo[cd]indole cores (e.g., target compound and ) cluster separately from triazole or isoxazole derivatives due to differences in π-system conjugation and hydrogen-bonding capacity .
  • Spectral Signatures : IR spectra of sulfonamides show ν(S=O) at ~1150–1350 cm⁻¹, while triazole-thiones exhibit ν(C=S) at ~1247–1255 cm⁻¹, aiding structural differentiation .
Tautomerism and Reactivity

The target compound’s stability contrasts with tautomer-prone analogues like 1,2,4-triazole-3-thiones (), which exist in equilibrium between thiol and thione forms. The benzo[cd]indole core lacks such tautomerism, favoring a single stable conformation that enhances predictability in drug design .

Biological Activity

(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a member of the benzo[cd]indole family, which has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a sulfonamide group attached to a dihydrobenzo[cd]indole scaffold, which is known for its diverse biological activities. The presence of the phenyldiazenyl moiety may contribute to its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds structurally related to this compound can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. One study demonstrated that an analog of this compound exhibited an IC50 value of 14 μM in reducing TNF-α binding to its receptor, which was 2.2-fold stronger than a previously known compound, EJMC-1 . This suggests that similar compounds could be developed as potent TNF-α inhibitors.

Anticancer Activity

The compound's potential anticancer properties have been investigated through various assays. For instance, derivatives of dihydrobenzo[cd]indole have shown activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific analogs were reported to have significant cytotoxic effects with IC50 values ranging from 3 μM to 14 μM against different cancer cell lines .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Protein Interactions : The compound may disrupt protein-protein interactions essential for inflammatory signaling pathways.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it can lead to reduced viability and proliferation.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of compounds related to this compound:

StudyCompound TestedIC50 ValueBiological Activity
S10 (analog)14 μMTNF-α inhibition
4e (analog)3 μMTNF-α inhibition
VariousVariesAntibacterial

Q & A

Q. What are the key synthetic strategies for preparing (Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide?

  • Methodological Answer: The synthesis involves multi-step pathways:
  • Step 1: Formation of the benzo[cd]indole core via cyclization reactions using TFA (trifluoroacetic acid) or similar catalysts under reflux conditions in dichloromethane or THF .
  • Step 2: Diazotization of aniline derivatives followed by coupling with 4-aminophenyl groups to introduce the phenyldiazenyl moiety. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products .
  • Step 3: Sulfonamide bond formation via nucleophilic substitution between the indole intermediate and sulfonyl chlorides. Triethylamine is commonly used as a base to neutralize HCl byproducts .
  • Key Data: Typical yields range from 10%–68% for structurally related sulfonamides, as reported in similar synthetic protocols .

Q. Table 1: Representative Yields for Analogous Compounds

Compound ClassYield (%)Key ConditionsReference
Dihydrobenzo[cd]indole sulfonamide48–68THF, 60°C, 12h
Azo-linked sulfonamides51–68pH 7–8, RT, NaNO₂/HCl

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration of the diazenyl group. For example, coupling constants (J) in aromatic regions distinguish substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight with <5 ppm error. For example, [M+H]⁺ peaks at m/z 473.0924 (theoretical) vs. observed 473.0928 .
  • Elemental Analysis: Matches calculated C, H, N, S content (e.g., C: 58.34%, H: 3.41%, N: 11.85%, S: 6.78%) .

Advanced Research Questions

Q. What mechanistic insights exist for its inhibitory activity against TNF-α?

  • Methodological Answer:
  • SPR Binding Assays: Surface plasmon resonance (SPR) reveals competitive inhibition of TNF-α binding to TNFR1-ECD with IC₅₀ values <1 µM. Kinetic parameters (kₐ, k𝒹) are derived from sensorgram analyses .
  • NF-κB Reporter Assays: Dose-dependent suppression of TNF-α-induced NF-κB activation in HEK293 cells (EC₅₀ = 0.8 µM), confirming functional antagonism .
  • Structural Insights: Molecular docking suggests hydrogen bonding between the sulfonamide group and TNFR1 residues (e.g., Tyr-151). The diazenyl group may stabilize π-π interactions with Phe-110 .

Q. How does structural modification of the diazenyl group affect bioactivity?

  • Methodological Answer:
  • SAR Studies: Replacing the phenyl group on the diazenyl moiety with electron-withdrawing substituents (e.g., -NO₂) reduces TNF-α inhibition (IC₅₀ increases to >10 µM), while electron-donating groups (-OCH₃) retain activity (IC₅₀ ~1.2 µM) .
  • Data Contradictions: Some analogs show improved solubility but reduced membrane permeability due to increased polarity. For example, logP decreases from 3.5 (parent compound) to 2.1 for -COOH-substituted analogs .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

Substituent on Diazenyl GroupIC₅₀ (µM)logPSolubility (µg/mL)
-H (Parent)0.83.512
-NO₂12.42.945
-OCH₃1.23.218

Q. What computational methods are used to predict its pharmacokinetic properties?

  • Methodological Answer:
  • ADMET Prediction: Tools like SwissADME estimate moderate bioavailability (F = 65%) due to moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) and CYP3A4-mediated metabolism .
  • MD Simulations: Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in lipid bilayers, revealing a half-life of ~8 ns for membrane penetration .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for sulfonamide coupling reactions?

  • Methodological Answer:
  • Root Cause: Variability in reaction conditions (e.g., solvent polarity, base strength). For example, THF yields higher purity (68%) compared to DMF (51%) due to reduced side reactions .
  • Optimization Strategy: Design a fractional factorial experiment to test variables (solvent, temperature, catalyst). For instance, using NaH as a base in THF at 60°C improves yields by 15% .

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